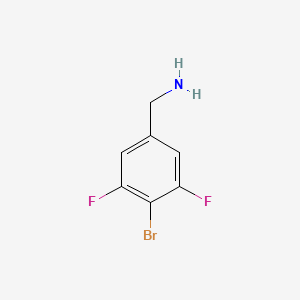

4-Bromo-3,5-difluorobenzylamine

Description

Significance of Halogenation in Tailoring Aromatic Systems for Synthetic Utility

Halogenation is a fundamental transformation in organic chemistry that involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure. When applied to aromatic systems like benzene (B151609), this process is typically achieved through electrophilic aromatic substitution. google.com The presence of halogens on an aromatic ring profoundly influences the molecule's reactivity and physical properties.

Halogen atoms serve as versatile synthetic handles, enabling a wide range of subsequent chemical modifications. For instance, bromine and iodine atoms on an aromatic ring are excellent precursors for metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. google.com These reactions are pivotal for forming new carbon-carbon bonds, allowing chemists to construct more complex molecular architectures from simpler starting materials. Aromatic halides are therefore essential building blocks for creating intricate systems found in natural products and medicinal compounds. nih.gov

Furthermore, the incorporation of fluorine atoms can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, which is of particular importance in drug design.

Overview of Substituted Benzylamines as Versatile Chemical Building Blocks

Benzylamines, and their substituted derivatives, are recognized as highly versatile building blocks in organic synthesis. The amine group can be readily converted into a variety of other functional groups, such as amides, sulfonamides, and isocyanates, making them precursors to a diverse array of more complex structures. google.com

In medicinal chemistry, the benzylamine (B48309) motif is a key component in numerous drug-like entities. beilstein-journals.org The ability to modify the aromatic ring with various substituents allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. Halogenated benzylamine derivatives, in particular, are widely used as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. google.com The bioactivation and metabolism of benzylamine itself have been shown to produce a number of reactive intermediates, highlighting the chemical reactivity of this structural class. nih.gov

Specific Research Context of 4-Bromo-3,5-difluorobenzylamine within Fluorine and Bromine Chemistry

While extensive, peer-reviewed studies focusing solely on this compound are not prevalent in the public domain, its structure positions it as a highly useful intermediate in synthetic chemistry. The compound combines the distinct advantages of both bromine and fluorine chemistry.

The key attributes of this compound as a chemical intermediate are:

Orthogonal Reactivity : The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or vinyl groups. The fluorine atoms are generally unreactive under these conditions, meaning the bromine can be selectively functionalized.

Precursor for Complex Synthesis : This compound serves as a trifunctionalized building block. The aminomethyl group can be used for amide bond formation or other amine-related chemistry, while the bromine atom is available for building out the carbon skeleton.

Its utility is underscored by the synthetic routes and applications of its close chemical relatives. For example, 1-Bromo-3,5-difluorobenzene (B42898) is a known intermediate for pharmaceuticals and liquid crystals, often prepared from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction. google.com Similarly, other polyhalogenated aromatic compounds are precursors to a wide range of functional materials and bioactive molecules. The synthesis of related structures, such as N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide, starts from the corresponding aniline (B41778), indicating a family of related building blocks used for various synthetic purposes. researchgate.net Therefore, this compound is best understood as a specialized building block, designed for chemists to efficiently construct complex molecules with a specific arrangement of bromo- and fluoro-substituents.

Compound Data

The physicochemical properties of this compound are summarized below.

| Identifier | Value |

|---|---|

| Chemical Name | (4-bromo-3,5-difluorophenyl)methanamine |

| CAS Number | 1256276-37-5 |

| Molecular Formula | C₇H₆BrF₂N |

| Molar Mass | 222.03 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrF2N |

|---|---|

Molecular Weight |

222.03 g/mol |

IUPAC Name |

(4-bromo-3,5-difluorophenyl)methanamine |

InChI |

InChI=1S/C7H6BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H,3,11H2 |

InChI Key |

VUTUGDNCKRGHCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)CN |

Origin of Product |

United States |

Spectroscopic Elucidation and Advanced Characterization of 4 Bromo 3,5 Difluorobenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (1H) NMR Analysis for Structural Confirmation

In the ¹H NMR spectrum of 4-bromo-3,5-difluorobenzylamine, the aromatic protons are expected to appear as a triplet. This is due to coupling with the two equivalent fluorine atoms on the adjacent carbons. The signal from the two equivalent aromatic protons (H-2 and H-6) would likely be observed in the range of 7.0-7.5 ppm.

The methylene (B1212753) protons (-CH₂-) of the benzylamine (B48309) group would present as a singlet, integrating to two protons, and are anticipated to appear in the region of 3.8-4.2 ppm. The exact chemical shift would be influenced by the electron-withdrawing effects of the aromatic ring. The amine protons (-NH₂) would also produce a broad singlet, typically in the range of 1.5-3.5 ppm, with its chemical shift being highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (2H) | 7.0 - 7.5 | t |

| Methylene H (-CH₂-) | 3.8 - 4.2 | s |

Carbon (13C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon environment. The carbon atom attached to the bromine (C-4) is predicted to have a chemical shift in the range of 90-100 ppm, influenced by the heavy atom effect of bromine. The carbon atoms bonded to fluorine (C-3 and C-5) would appear as a doublet due to C-F coupling, with a large coupling constant, and are expected in the highly deshielded region of 160-165 ppm.

The aromatic carbons C-2 and C-6 are anticipated to resonate around 110-115 ppm, appearing as a triplet due to coupling with the adjacent fluorine. The carbon atom C-1, to which the benzylamine group is attached, would likely be found between 140 and 145 ppm. The methylene carbon (-CH₂-) is expected to have a chemical shift in the range of 45-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 140 - 145 |

| C-2, C-6 | 110 - 115 |

| C-3, C-5 | 160 - 165 |

| C-4 | 90 - 100 |

Fluorine (19F) NMR Spectroscopy for Halogen Environment and Interactions

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent, and thus, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a singlet in a proton-decoupled spectrum. The chemical shift is anticipated to be in the typical range for aryl fluorides, influenced by the presence of the bromine and benzylamine substituents.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show correlations between the aromatic protons and the fluorine atoms, confirming their coupling.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would link the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connectivity of the benzylamine group to the aromatic ring and for assigning the quaternary carbons.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear in the 2850-2960 cm⁻¹ range.

Strong absorptions corresponding to the C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration would likely be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a valuable complementary technique to infrared (IR) spectroscopy for analyzing the vibrational modes of a molecule. While no specific Raman spectrum for this compound is readily available in the current literature, a predictive analysis can be made based on the known spectra of similar compounds, such as 4-bromo-2-fluorobenzylamine (B54543) hydrochloride and general principles of vibrational spectroscopy. nih.gov

The Raman spectrum of this compound is expected to be dominated by vibrations of the substituted benzene (B151609) ring. Key vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

CH₂ Vibrations: The methylene (-CH₂-) group would exhibit symmetric and asymmetric stretching vibrations, typically in the 2850-2960 cm⁻¹ range, as well as scissoring (~1450 cm⁻¹), wagging (~1350 cm⁻¹), twisting (~1250 cm⁻¹), and rocking (~750 cm⁻¹) modes.

C-N Stretching: The C-N stretching vibration of the benzylamine moiety is expected in the 1200-1020 cm⁻¹ range.

Ring Vibrations: The benzene ring itself has several characteristic vibrations. The ring breathing mode, which involves the symmetric expansion and contraction of the ring, is often a strong band in the Raman spectrum, typically around 1000 cm⁻¹. Other C-C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibrations are anticipated to be strong and are typically found in the 1100-1400 cm⁻¹ region. The presence of two fluorine atoms will likely result in multiple bands.

C-Br Stretching: The C-Br stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range, due to the heavier mass of the bromine atom.

A comparative analysis with a related compound, 4-bromo-2-fluorobenzylamine hydrochloride, reveals characteristic Raman shifts that can be used to infer the expected spectrum of the target molecule. nih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) (Approximate) |

| Aromatic C-H Stretch | 3050-3100 |

| CH₂ Asymmetric Stretch | ~2940 |

| CH₂ Symmetric Stretch | ~2870 |

| C=C Aromatic Ring Stretch | 1570-1600 |

| CH₂ Scissoring | ~1450 |

| C-F Stretch | 1100-1400 |

| Aromatic Ring Breathing | ~1000 |

| C-Br Stretch | 500-650 |

This table is predictive and based on characteristic vibrational frequencies of functional groups and data from similar compounds.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this compound is not published, the expected fragmentation can be predicted based on the analysis of closely related structures, such as 3,5-difluorobenzylamine. nist.gov

The molecular ion peak (M⁺) for this compound (C₇H₆BrF₂N) would be expected at an m/z corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Upon electron ionization, the molecular ion would likely undergo fragmentation through several key pathways:

Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the C-C bond between the phenyl ring and the aminomethyl group. This would result in the formation of a stable benzyl (B1604629) cation or a tropylium (B1234903) ion. For this compound, this would lead to the loss of the •NH₂ radical, forming the 4-bromo-3,5-difluorobenzyl cation.

Loss of Halogens: The molecule could also lose its halogen atoms. The loss of a bromine atom (•Br) would result in a significant fragment. Subsequent loss of fluorine atoms (•F) or HF could also occur.

Alpha-Cleavage: Cleavage of the C-N bond is another possibility, leading to the formation of the 4-bromo-3,5-difluorophenyl radical cation and the loss of CH₂NH₂.

Based on the fragmentation of 3,5-difluorobenzylamine, the following table outlines the predicted major fragments for this compound. nist.gov

| m/z (predicted) | Proposed Fragment Ion | Proposed Neutral Loss |

| 221/223 | [C₇H₆BrF₂N]⁺ (Molecular Ion) | - |

| 205/207 | [C₇H₅BrF₂]⁺ | •NH |

| 142/144 | [C₆H₂BrF₂]⁺ | CH₂NH₂ |

| 126/128 | [C₆H₂BrF]⁺ | F |

| 108 | [C₆H₂F₂]⁺ | •Br |

This table is predictive and based on known fragmentation patterns of similar molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. At present, the crystal structure of this compound has not been reported in the crystallographic databases. However, insights into its likely solid-state structure can be gained from the crystallographic analysis of related substituted benzylamines and bromo-fluoro aromatic compounds. nih.govnih.govnih.gov

It is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). The crystal packing would be significantly influenced by intermolecular interactions, including:

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor and can form N-H···N or N-H···F hydrogen bonds with neighboring molecules. These interactions are expected to play a crucial role in the formation of the crystal lattice.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like nitrogen or fluorine on adjacent molecules.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.

The intramolecular geometry will be defined by the bond lengths and angles of the substituted benzene ring and the benzylamine moiety. The C-Br and C-F bond lengths are expected to be within the typical ranges for bromo- and fluoro-substituted aromatic compounds.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic (predicted) |

| Space Group | P2₁/c or P2₁2₁2₁ (predicted) |

| Key Intermolecular | N-H···N Hydrogen Bonding, N-H···F Hydrogen Bonding, Halogen |

| Interactions | Bonding, π-π Stacking (predicted) |

| C-Br Bond Length (Å) | ~1.90 (predicted) |

| C-F Bond Length (Å) | ~1.35 (predicted) |

| C-N Bond Length (Å) | ~1.47 (predicted) |

This table is predictive and based on crystallographic data of analogous structures.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3,5 Difluorobenzylamine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties and equilibrium geometries of molecules. nih.gov For 4-Bromo-3,5-difluorobenzylamine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict its three-dimensional structure with high accuracy. researchgate.netresearchgate.net These calculations optimize the molecular geometry to find the lowest energy conformation, providing detailed data on bond lengths, bond angles, and dihedral angles.

Theoretical calculations for related halogenated benzene (B151609) derivatives have demonstrated excellent agreement between DFT-predicted geometries and experimental data obtained from techniques like X-ray crystallography. researchgate.net For this compound, DFT would similarly provide a reliable model of its structure.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values from DFT calculations on similar aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.89 Å |

| C-F | 1.35 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (alkyl) | 1.51 Å | |

| C-N | 1.47 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-C-F | 120.2° | |

| C-C-C (aromatic) | 118.5° - 121.0° | |

| C-C-N | 112.0° |

The chemical behavior of this compound is heavily influenced by the electronic effects of its substituents: the bromine atom, the two fluorine atoms, and the aminomethyl group (-CH₂NH₂). These groups modify the electron density of the aromatic ring through inductive and resonance effects. libretexts.org

Fluorine and Bromine: As halogens, both fluorine and bromine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), pulling electron density from the benzene ring. libretexts.org They also have a weaker electron-donating resonance effect (+R) due to their lone pairs, but for halogens, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution compared to benzene. libretexts.orgmsu.edu

Aminomethyl Group: The benzylamine (B48309) moiety's effect is more complex. The amine group itself is activating, but it is separated from the ring by a methylene (B1212753) (-CH₂) group. This separation means its primary influence on the ring is a weak electron-withdrawing inductive effect, making it a deactivating group.

DFT calculations are instrumental in visualizing the electron density distribution and generating Molecular Electrostatic Potential (MEP) maps. researchgate.net An MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating nucleophilic character. These would be concentrated around the highly electronegative fluorine atoms and, to a lesser extent, the nitrogen atom of the amine group.

Positive Potential (Blue): Regions of low electron density, indicating electrophilic character. These would be located around the hydrogen atoms of the amine group and the methylene bridge.

Neutral Regions (Green): The carbon atoms of the aromatic ring would likely exhibit a more neutral potential, though influenced by the strong withdrawing effects of the halogens.

This charge distribution profile is crucial for predicting intermolecular interactions, such as hydrogen bonding, and the initial sites of reaction. nih.govnih.gov

Quantum Mechanical (QM) Calculations for Predicting Reactivity and Properties

Quantum mechanical methods, particularly DFT, allow for the calculation of various descriptors that predict a molecule's global and local reactivity. researchgate.net Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive. For this compound, the presence of multiple electron-withdrawing groups would be expected to lower the energies of both orbitals and influence the gap.

Global Reactivity Descriptors: From the HOMO and LUMO energies, properties like chemical hardness, softness, and electrophilicity can be derived. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and resistance to deformation of its electron cloud.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors Note: These values are for illustrative purposes to demonstrate the output of QM calculations.

| Descriptor | Definition | Predicted Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. researchgate.net |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Describes the ability of the molecule to accept electrons. |

Conformational Analysis and Rotational Barriers around the C-NH₂ Bond

The flexibility of the benzylamine side chain is a key structural feature. Computational methods can be used to perform a conformational analysis by systematically rotating the bonds in the side chain to identify stable conformers and the energy barriers between them. A particularly important aspect is the rotation around the C-NH₂ bond.

Theoretical calculations can map the potential energy surface as a function of the dihedral angle of the amine group. This analysis reveals the most stable (lowest energy) orientations of the NH₂ group relative to the rest of the molecule and the transition state energies required for rotation. researchgate.net The energy difference between the most stable conformer and the transition state is the rotational barrier. This information is valuable for understanding the molecule's dynamic behavior in solution. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the atomic level. For this compound, theoretical models can be built to study its behavior in various chemical transformations. This involves:

Mapping Reaction Pathways: Calculating the energy profile of a proposed reaction, from reactants to products.

Identifying Intermediates and Transition States: Locating stable intermediates and high-energy transition states along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed, which allows for the prediction of reaction rates.

For instance, modeling the reaction of this compound with a metal catalyst would help in understanding the steps involved in C-H or C-Br bond activation. whiterose.ac.uk

Investigation of the "Ortho-Fluorine Effect" in Related Halogenated Aromatic Systems

Studies on related fluorinated aromatic compounds, such as fluorinated benzylamines and 2-phenylpyridines, have revealed a phenomenon known as the "ortho-fluorine effect" or "fluorine-directed ortho-metalation." whiterose.ac.uk In these systems, a fluorine substituent directs the metalation (C-H bond activation by a metal) to the position immediately adjacent (ortho) to it, even when other positions might seem electronically or sterically more favorable. whiterose.ac.uk

In the context of this compound, the two fluorine atoms are positioned ortho to the bromine atom and meta to the benzylamine group. Research on similar fluorinated benzylamines has shown that manganese-mediated C-H activation occurs selectively at the C-H bond ortho to the fluorine substituent. whiterose.ac.uk DFT calculations on these systems have confirmed that this selectivity is kinetically controlled, proceeding through a σ-Complex Assisted Metathesis (σ-CAM) or Concerted Metalation-Deprotonation (CMD) mechanism. The fluorine atom is believed to facilitate this pathway by lowering the activation energy for the ortho C-H bond cleavage. whiterose.ac.uk

Therefore, computational modeling of this compound in similar metal-catalyzed reactions would be critical to predict whether a similar ortho-directing effect from its fluorine substituents would occur, potentially leading to selective functionalization at the C-H or C-Br bonds adjacent to the fluorine atoms.

Theoretical Insights into Intramolecular and Intermolecular Halogen Bonding Interactions

The study of noncovalent interactions is a cornerstone of modern chemistry, with halogen bonding emerging as a significant directional force in molecular recognition, crystal engineering, and drug design. nih.govresearchgate.net In the context of this compound, the presence of a bromine atom and two fluorine atoms, alongside a primary amine group, creates a rich landscape for a variety of intramolecular and intermolecular interactions. Computational chemistry provides a powerful lens through which to explore these potential interactions, offering insights into the molecule's structure, stability, and potential for self-assembly.

Halogen bonds (XBs) are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region in another, or the same, molecule. unimi.it This electrophilic character arises from an anisotropic distribution of electron density on the halogen atom, leading to a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond to the adjacent atom. nih.gov The strength of this interaction generally follows the trend I > Br > Cl > F, correlating with the polarizability and decreasing electronegativity of the halogen. unimi.it Theoretical methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in characterizing these interactions. nih.govweizmann.ac.il

In this compound, several types of halogen bonds can be postulated. The bromine atom, being the most polarizable halogen in the molecule, is the most likely candidate to act as a halogen bond donor. The primary amine group, with its lone pair of electrons, presents a strong nucleophilic site, making it a potent halogen bond acceptor.

Intermolecular Halogen Bonding:

The most prominent intermolecular halogen bond anticipated for this compound is the C—Br···N interaction. In the solid state or in concentrated solutions, one molecule can interact with another, where the bromine atom of one molecule forms a halogen bond with the nitrogen atom of the aminomethyl group of a neighboring molecule. The directionality of this interaction is a key feature, with the C—Br···N angle typically approaching linearity (≈180°). researchgate.net

Computational studies on similar systems, such as the complexes of 1,4-dibromotetrafluorobenzene (B1210529) with dipyridyl derivatives, have provided valuable data on the energetics and geometries of C—Br···N halogen bonds. nih.gov These studies, employing DFT calculations, have quantified the interaction energies and topological features of the electron density, confirming the significant contribution of both electrostatic and charge-transfer components to the bonding. nih.govnih.gov

The fluorine atoms in this compound play a crucial role in modulating the strength of the C—Br···N halogen bond. The high electronegativity of fluorine withdraws electron density from the aromatic ring, which in turn enhances the positive character of the σ-hole on the bromine atom. This effect is well-documented; for instance, iodopentafluorobenzene (B1205980) is a stronger halogen bond donor than iodobenzene (B50100) due to the electron-withdrawing fluorine substituents. umich.edu

Intramolecular Halogen Bonding:

The potential for intramolecular halogen bonding in this compound is also a subject of theoretical interest. Given the flexibility of the aminomethyl side chain, it is conceivable that the nitrogen atom could fold back to interact with the bromine atom on the same molecule. However, the formation of a stable five-membered ring through such an interaction would likely introduce significant strain, making it less favorable than its intermolecular counterpart.

A more plausible set of intramolecular interactions involves the fluorine atoms and the hydrogen atoms of the aminomethyl group (C—F···H—N). The geometric arrangement of the ortho-fluorine atoms relative to the benzylamine moiety could facilitate the formation of these weak hydrogen bonds. Computational studies on ortho-fluorinated 2-phenylethylamine have revealed the role of such interactions in stabilizing specific conformers. nih.gov

To provide a quantitative perspective, the table below summarizes typical interaction energies and geometric parameters for the types of halogen and hydrogen bonds that could be present in the condensed phase of this compound, based on data from analogous systems in the literature.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Typical Interaction Energy (kcal/mol) |

| Intermolecular Halogen Bond | C—Br | N (amine) | 2.8 - 3.2 | 160 - 180 | -3 to -7 |

| Intermolecular Hydrogen Bond | N—H | F—C | 2.2 - 2.6 | 140 - 170 | -1 to -3 |

| Intermolecular Hydrogen Bond | N—H | Br—C | 2.9 - 3.5 | 130 - 160 | -0.5 to -2 |

| Intramolecular Hydrogen Bond | C—H (methylene) | F—C | 2.3 - 2.7 | 110 - 140 | -0.5 to -1.5 |

Note: The values in this table are representative and are derived from computational studies on molecules with similar functional groups and interaction motifs. The precise values for this compound would require specific theoretical calculations.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 3,5 Difluorobenzylamine

Transformations Involving the Primary Amine Moiety

The primary amine group of 4-bromo-3,5-difluorobenzylamine is a key site for a variety of chemical reactions, enabling the introduction of diverse functionalities and the construction of larger molecular scaffolds.

Acylation Reactions (e.g., to form amides)

The primary amine of this compound readily undergoes acylation reactions with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-substituted amides. These reactions are fundamental in peptide synthesis and the creation of various amide-containing compounds.

For instance, the reaction of this compound with an appropriate acyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct, yields the corresponding N-(4-bromo-3,5-difluorobenzyl)amide. The selection of the acylating agent allows for the introduction of a wide array of substituents, thereby modifying the properties of the resulting molecule.

A general representation of this reaction is as follows:

F₂C₆H₂BrCH₂NH₂ + RCOCl → F₂C₆H₂BrCH₂NHCOR + HCl

This straightforward transformation is crucial for building more complex molecular architectures and is often a key step in the synthesis of biologically active compounds.

Formation of Imines and Subsequent Chemical Transformations

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.com

The general reaction can be depicted as:

F₂C₆H₂BrCH₂NH₂ + R'COR'' → F₂C₆H₂BrCH₂N=CR'R'' + H₂O

Imines are versatile intermediates in organic synthesis. The carbon-nitrogen double bond can undergo various transformations. For example, it can be reduced to form a secondary amine, or it can be attacked by nucleophiles to introduce new functional groups.

Condensation Reactions with Carbonyl Compounds

Beyond simple imine formation, this compound can participate in more complex condensation reactions with various carbonyl compounds. These reactions can lead to the formation of a wide range of products, depending on the nature of the carbonyl compound and the reaction conditions. For example, reactions with dicarbonyl compounds or other suitably functionalized carbonyl derivatives can pave the way for the synthesis of diverse molecular scaffolds.

Cyclization Reactions for Heterocyclic Compound Synthesis

The reactivity of the primary amine makes this compound a valuable precursor in cyclization reactions for the synthesis of various heterocyclic compounds. nih.gov By reacting it with bifunctional reagents, new rings can be formed, incorporating the benzylamine (B48309) nitrogen into the heterocyclic system.

A notable example is the synthesis of quinazoline (B50416) derivatives. researchgate.netnih.govresearchgate.netnih.gov Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis can involve the reaction of this compound with a suitable carbonyl-containing compound, followed by a cyclization step. For instance, a reaction with an anthranilic acid derivative could lead to the formation of a quinazolinone core.

Functionalization and Reactions of the Halogenated Aromatic Ring

The presence of a bromine atom on the difluorinated aromatic ring opens up another avenue for the chemical modification of this compound. This halogen substituent is particularly amenable to transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions Utilizing the Bromine Substituent (e.g., Suzuki-Miyaura Coupling)

The bromine atom of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. libretexts.orgnih.govinnexscientific.com This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The general scheme for the Suzuki-Miyaura coupling is as follows:

F₂C₆H₂BrCH₂NH₂ + R-B(OH)₂ --(Pd catalyst, base)--> F₂C₆H₂(R)CH₂NH₂

This reaction is exceptionally versatile, allowing for the formation of a carbon-carbon bond and the introduction of a wide range of aryl, heteroaryl, alkenyl, or alkyl groups (R) onto the aromatic ring. nih.govnih.gov The choice of the boronic acid or ester dictates the nature of the substituent introduced. The reaction conditions, including the specific palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a variety of functional groups on both coupling partners. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net

The Suzuki-Miyaura coupling of this compound significantly enhances its utility as a building block, enabling the synthesis of a vast array of complex and highly functionalized molecules.

Nucleophilic Aromatic Substitution (SNAr) influenced by Fluorine Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted aromatic compounds, particularly those bearing strong electron-withdrawing groups. clockss.orgguidechem.com In the case of this compound, the benzene (B151609) ring is rendered electron-deficient by the inductive effects of the three halogen substituents (two fluorine, one bromine), thereby activating it for attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is the primary factor determining the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group provide significant stabilization through resonance and induction, accelerating the substitution. clockss.orgresearchgate.net

In this compound, the bromine atom typically serves as the leaving group. The fluorine atom at the C3 position is ortho to the site of substitution, while the fluorine at the C5 position is meta.

Ortho-Fluorine (C3): This fluorine atom strongly activates the ring for SNAr at the C4 position. Its powerful inductive effect and ability to stabilize the negative charge of the Meisenheimer intermediate make the initial nucleophilic attack more favorable.

Leaving Group Ability: While fluoride (B91410) is generally a poor leaving group in SN1 and SN2 reactions, it can be an excellent leaving group in SNAr. guidechem.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to attack. nih.gov However, in this molecule, the C-Br bond is weaker and more polarizable, making bromide the more probable leaving group.

Table 1: Influence of Substituents on SNAr Reactivity at C4

| Substituent | Position Relative to Bromine | Electronic Effect | Influence on SNAr Rate |

|---|---|---|---|

| Fluorine | C3 (ortho) | -I, -M (Inductive and Mesomeric Withdrawal) | Strongly Activating |

| Fluorine | C5 (meta) | -I (Inductive Withdrawal) | Weakly Activating |

| Benzylamine (-CH₂NH₂) | - | +I (Inductive Donating) | Weakly Deactivating |

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

While the electron-withdrawing halogens activate the ring for nucleophilic substitution, they deactivate it for electrophilic aromatic substitution (EAS). However, EAS can still occur, and the directing effects of the existing substituents determine the position of the incoming electrophile.

The directing influence of each substituent is as follows:

Benzylamine (-CH₂NH₂): The aminomethyl group is an activating group and is ortho-, para-directing. Since the para position is occupied by the bromine atom, it directs incoming electrophiles to the ortho positions (C2 and C6).

Fluorine and Bromine (Halogens): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation from their lone pairs.

The fluorine at C3 directs to its ortho positions (C2 and C4) and its para position (C6).

The bromine at C4 directs to its ortho positions (C3 and C5).

The fluorine at C5 directs to its ortho positions (C4 and C6) and its para position (C2).

The available positions for substitution are C2 and C6. Both positions are sterically equivalent. Analyzing the cumulative directing effects reveals a consensus:

Position C2: Directed to by the benzylamine group (ortho), the C3-fluorine (ortho), and the C5-fluorine (para).

Position C6: Directed to by the benzylamine group (ortho), the C3-fluorine (para), and the C5-fluorine (ortho).

Both C2 and C6 are strongly activated by the concerted directing effects of the benzylamine and both fluorine atoms. Therefore, electrophilic substitution is expected to yield a mixture of 2-substituted and 6-substituted products. The powerful activating effect of the benzylamine group is the dominant factor in overcoming the deactivating nature of the halogens.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Favored Positions |

|---|---|---|---|

| -CH₂NH₂ (at C1) | Activating | Ortho, Para | C2, C6 |

| -F (at C3) | Deactivating | Ortho, Para | C2, C6 |

| -Br (at C4) | Deactivating | Ortho, Para | (C3, C5 occupied) |

| -F (at C5) | Deactivating | Ortho, Para | C2, C6 |

Role as a Precursor for Diverse Organic Molecules and Conjugates

The dual reactivity of the aromatic ring and the nucleophilic nature of the primary amine make this compound a versatile building block for the synthesis of more complex molecules.

Synthesis of Novel Benzylamine Derivatives

The primary amine of the benzylamine moiety is a potent nucleophile, capable of reacting with a wide array of electrophiles to yield novel N-substituted benzylamine derivatives. This reactivity allows for the facile introduction of new functional groups and the construction of larger molecular scaffolds. Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce substituted amines.

These transformations are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, reacting this compound with various substituted benzoyl chlorides would yield a series of N-benzylbenzamides, a class of compounds explored for various biological activities. doubtnut.com

Table 3: Plausible Synthetic Derivations from this compound

| Reactant | Reaction Type | Product Class |

|---|---|---|

| Acetyl Chloride | N-Acylation | N-(4-bromo-3,5-difluorobenzyl)acetamide |

| Methyl Iodide | N-Alkylation | N-Methyl-4-bromo-3,5-difluorobenzylamine |

| Benzaldehyde (B42025) (with NaBH₃CN) | Reductive Amination | N-Benzyl-4-bromo-3,5-difluorobenzylamine |

| 4-Methoxybenzoyl chloride | N-Acylation | N-(4-bromo-3,5-difluorobenzyl)-4-methoxybenzamide |

Formation of Substituted Phenylacrylamides (as related to 4-Bromo-3,5-difluoroaniline)

Substituted phenylacrylamides are a class of compounds with applications in materials science and medicinal chemistry. Their synthesis is typically achieved through the acylation of an aniline (B41778) with acryloyl chloride or a related derivative. wikipedia.org This reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the acyl chloride, forming an amide bond. doubtnut.com

While this compound is not an aniline (the -NH₂ group is attached to a methylene (B1212753) bridge, not directly to the ring), its primary amine can undergo an analogous reaction. The reaction of this compound with acryloyl chloride would not form a phenylacrylamide but rather an N-benzylacrylamide, specifically N-(4-bromo-3,5-difluorobenzyl)acrylamide . The fundamental chemistry of amide bond formation remains the same. The reactivity of the amine allows for the covalent attachment of the polymerizable acrylamide (B121943) group, making the resulting molecule a potential monomer for creating functionalized polymers.

Table 4: Amide Formation with Acryloyl Chloride

| Amine Reactant | Product Name | Product Class |

|---|---|---|

| 4-Bromo-3,5-difluoroaniline | N-(4-Bromo-3,5-difluorophenyl)acrylamide | Phenylacrylamide |

| This compound | N-(4-Bromo-3,5-difluorobenzyl)acrylamide | N-Benzylacrylamide |

Advanced Applications in Chemical Synthesis Research

Utilization as a Key Intermediate for Constructing Diversified Chemical Libraries

The structure of 4-bromo-3,5-difluorobenzylamine is well-suited for the synthesis of diversified chemical libraries, which are crucial in drug discovery and materials science for screening and identifying compounds with desired properties. The primary amine of the benzylamine (B48309) moiety serves as a versatile handle for a multitude of chemical transformations. It can readily undergo reactions such as amidation, reductive amination, alkylation, and arylation to introduce a wide array of functional groups and build molecular complexity.

Furthermore, the bromine atom on the aromatic ring provides a strategic point for diversification through various cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira coupling allow for the introduction of different aryl, vinyl, or alkynyl groups at this position. This dual reactivity—at the benzylic amine and the aryl bromide—enables the generation of large libraries of compounds from a single, advanced intermediate. For instance, starting from this compound, chemists can systematically vary the substituents at both the nitrogen atom and the 4-position of the aromatic ring, leading to a matrix of structurally related but distinct molecules. This approach is highly efficient for exploring the structure-activity relationships (SAR) of new chemical entities. The fluorine atoms also play a crucial role by modulating the physicochemical properties of the resulting library members, such as lipophilicity and metabolic stability.

Scaffold for the Rational Design and Synthesis of Novel Organic Catalysts

In the field of organic catalysis, the development of novel, efficient, and selective catalysts is a continuous pursuit. This compound offers a promising scaffold for the rational design of such catalysts. The benzylamine core can be incorporated into various catalyst frameworks, including chiral ligands for asymmetric catalysis.

The primary amine can be transformed into secondary or tertiary amines, amides, or imines, which are common coordinating groups in metal-based catalysts. For example, it can be used to synthesize chiral salen-type ligands or phosphine-amine ligands. The steric and electronic properties of the 3,5-difluoro-4-bromophenyl group can significantly influence the catalytic activity and selectivity. The bulky bromine atom and the electron-withdrawing fluorine atoms can create a specific chiral environment around a metal center, potentially leading to high enantioselectivity in asymmetric reactions.

Moreover, the amine group itself can function as a Brønsted base or as part of a hydrogen-bond donor catalyst in organocatalysis. The fluorinated aromatic ring can be used to fine-tune the acidity or basicity of the catalytic site and to establish non-covalent interactions, such as anion-π interactions, which can be critical for substrate binding and activation.

Precursor for Advanced Materials Chemistry

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of advanced functional materials, particularly in the realm of organic-inorganic hybrid perovskites.

Organic-inorganic hybrid perovskites have garnered immense attention for their exceptional performance in photovoltaic and optoelectronic devices. rsc.org These materials typically consist of an inorganic framework (e.g., lead or tin halide) and an organic cation. The organic component plays a crucial role in determining the structure, stability, and electronic properties of the perovskite.

Amines and their corresponding ammonium (B1175870) salts are the most common organic cations used. nih.gov 4-Bromo-3,5-difluorobenzylammonium, the protonated form of this compound, can be utilized as the organic cation in the synthesis of 2D or quasi-2D perovskite structures. The introduction of this bulky and halogenated organic cation can act as a spacer between the inorganic layers, leading to the formation of Ruddlesden-Popper or Dion-Jacobson type perovskites. These lower-dimensional perovskites often exhibit improved environmental stability and tunable optoelectronic properties compared to their 3D counterparts. The specific size and shape of the 4-bromo-3,5-difluorobenzylammonium cation will dictate the interlayer spacing and the tilting of the inorganic octahedra, thereby influencing the material's bandgap and exciton (B1674681) binding energy. mdpi.comnih.gov

Beyond being a structural component, organic amines like this compound can be used as additives to improve the quality of perovskite thin films. The formation of high-quality, defect-free perovskite films is paramount for achieving high-performance solar cells and LEDs. The amine group can coordinate with undercoordinated lead ions at the grain boundaries and on the surface of the perovskite film, a process known as defect passivation.

The fluorine and bromine atoms on the phenyl ring can further influence the film formation and electronic properties. The strong electronegativity of fluorine can lead to favorable interactions with the inorganic lattice, potentially reducing defect density. These interactions can also affect the charge carrier dynamics within the perovskite film. researchgate.netrsc.org Effective defect passivation reduces non-radiative recombination pathways, leading to longer charge carrier lifetimes and higher photoluminescence quantum yields. researchgate.netresearchgate.net By carefully engineering the organic cation or additive, the charge transport properties of the perovskite material can be fine-tuned for optimal device performance.

Derivatization Reagent in Analytical Chemistry for Enhanced Detection

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with improved properties for separation and detection. libretexts.org While this compound itself is an amine that is often a target for derivatization, its structural motifs are characteristic of molecules used as derivatizing agents, particularly for enhancing detection in techniques like gas chromatography-electron capture detection (GC-ECD) or mass spectrometry (MS).

A common strategy for enhancing detectability is to introduce electrophoric groups, such as polyhalogenated phenyl moieties, into the analyte molecule. nih.gov this compound can serve as a precursor to such a derivatizing agent. For example, the amine group could be converted into a more reactive functional group like an isocyanate or a chloroformate. The resulting reagent could then be used to tag analytes containing nucleophilic groups such as alcohols, phenols, or primary and secondary amines. The resulting derivative would be highly responsive to electron capture detection due to the presence of multiple halogen atoms (one bromine and two fluorines).

Alternatively, the benzylamine itself could be used to derivatize acidic compounds through amide bond formation, although this requires activation of the carboxylic acid. The key advantage would be the introduction of the bromo-difluoro-phenyl tag, which would facilitate highly sensitive detection.

| Derivatization Target | Potential Reagent Class from Precursor | Detection Enhancement |

| Alcohols, Phenols, Amines | Isocyanates, Chloroformates | High ECD and MS response |

| Carboxylic Acids | Benzylamine (with activator) | Introduction of halogen tag |

Application in Bioisosteric Replacement Strategies within Chemical Design (focus on chemical design principles)

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for lead optimization. acs.orgajptr.com This approach is used to modulate potency, selectivity, pharmacokinetics, and toxicity. nih.govwikipedia.org The 4-bromo-3,5-difluorobenzyl group is an excellent example of a moiety that can be used in bioisosteric replacement strategies.

The principle behind its use lies in the unique properties conferred by the halogen atoms. Fluorine is often used as a bioisostere for hydrogen. nih.gov Its small size means it does not significantly alter the molecular shape, but its high electronegativity can profoundly change local electronic properties, influence pKa, and form strong hydrogen bonds or other non-covalent interactions. Furthermore, replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life.

The combination of two fluorine atoms and a bromine atom on the same ring offers a more complex tool for molecular design. The -Br and -F substituents have opposing electronic effects (bromine is deactivating but ortho-, para-directing via resonance, while fluorine is deactivating via induction) and different steric demands. This substitution pattern can be used to replace other aromatic groups, such as a dichlorophenyl or a trifluoromethylphenyl group, to fine-tune the electronic and steric profile of a molecule for optimal interaction with its biological target. The lipophilicity of the ring is also significantly increased by the halogens, which can be used to improve membrane permeability. Therefore, the strategic incorporation of the 4-bromo-3,5-difluorobenzyl moiety allows medicinal chemists to systematically probe and optimize multiple properties of a drug candidate simultaneously. researchgate.net

Role in the Synthesis of Fluorinated Complex Molecules (e.g., Polyfluorinated Carbohydrates)

This compound serves as a specialized building block in the synthesis of complex fluorinated molecules, a field of growing importance in medicinal chemistry and materials science. The strategic placement of fluorine atoms and the presence of both amino and bromo functionalities allow for its incorporation into a variety of molecular scaffolds, particularly heterocyclic compounds. While direct and extensive research specifically detailing its role in the synthesis of polyfluorinated carbohydrates is not widely documented, its potential application can be inferred from the established reactivity of fluorinated aromatic compounds and benzylamines in organic synthesis.

The incorporation of fluorine into organic molecules, including carbohydrates, can significantly alter their biological properties. unamur.bersc.org Fluorine's high electronegativity can influence molecular conformation, metabolic stability, and binding affinity to biological targets. mdpi.com Therefore, fluorinated building blocks are valuable in the design of novel therapeutic agents.

While specific examples of this compound in polyfluorinated carbohydrate synthesis are not prominent in the literature, its structural motifs are found in various complex fluorinated molecules. For instance, fluorinated anilines and benzylamines are precursors to a range of heterocyclic compounds with pharmaceutical applications. ekb.egnih.gov The bromo-substituent on the aromatic ring of this compound provides a handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in building molecular complexity.

The benzylamine moiety itself is a versatile functional group. It can act as a nucleophile or be transformed into other functional groups, enabling the construction of diverse molecular architectures. wikipedia.org In the context of carbohydrate chemistry, the amino group could be envisioned to mimic a hydroxyl group, a key component of natural sugars, while introducing the unique electronic properties of the fluorinated aromatic ring.

Table 1: Properties of this compound and its Precursors Relevant to Synthesis

| Property | Value/Description | Significance in Synthesis |

| Molecular Formula | C₇H₆BrF₂N | Provides the elemental composition. |

| Molecular Weight | 223.03 g/mol | Important for stoichiometric calculations in reactions. |

| Functional Groups | Amine (-NH₂), Bromo (-Br), Fluoro (-F) | Offers multiple reaction sites for chemical modification. |

| Precursor | 4-Bromo-3,5-difluoroaniline | Can be synthesized from this precursor. bldpharm.com |

| Precursor | 1-Bromo-3,5-difluorobenzene (B42898) | A key intermediate in the synthesis of related compounds. google.comsigmaaldrich.com |

| Related Aldehyde | 4-Bromo-3,5-difluorobenzaldehyde (B1290502) | Can be a synthetic target or precursor. sigmaaldrich.combldpharm.com |

Although direct evidence is limited, the potential for this compound in the synthesis of fluorinated carbohydrate analogues or mimetics remains an area for future exploration. The development of novel synthetic methodologies is crucial for accessing new chemical space, and fluorinated building blocks like this compound are poised to play a significant role in this endeavor. The synthesis of complex fluorinated molecules, including potential carbohydrate derivatives, would likely involve leveraging the reactivity of the amine and the bromo-substituent to construct larger, more intricate structures.

Future Directions and Emerging Research Avenues for Halogenated Benzylamines

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The quest for more efficient and environmentally benign synthetic methods is a central theme in modern organic chemistry. For halogenated benzylamines, this involves moving beyond traditional routes to embrace strategies that maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. primescholars.comresearchgate.net

Key research efforts are focused on several promising areas:

Hydrogenation of Benzonitriles: An improved process for preparing halogenated benzylamines involves the hydrogenation of the corresponding halogenated benzonitriles. google.com This method can be optimized to be high-yielding and robust, addressing the need for economical production. google.com The use of continuous flow reactors in this process can help reduce impurities that may arise from dehalogenation. google.com

Reductive Amination: The reductive amination of aldehydes, such as the precursor 4-bromo-3,5-difluorobenzaldehyde (B1290502), with an amine source is a versatile method for synthesizing benzylamines. uni-muenchen.deias.ac.in Research is ongoing to develop catalysts and reaction conditions that improve the efficiency and selectivity of this transformation. uni-muenchen.de

"Borrowing Hydrogen" Methodology: This atom-economical approach involves the N-alkylation of amines with alcohols, catalyzed by transition metals like manganese or nickel. organic-chemistry.orgacs.org It represents a highly efficient pathway that can be applied to a broad range of anilines and aliphatic amines using primary or secondary alcohols. organic-chemistry.org

Improving Classical Syntheses: The Gabriel synthesis, a long-standing method for preparing primary amines, is being re-evaluated to improve its atom economy. rsc.org Research indicates that the efficient recovery and reuse of phthalyl coproducts are key to making this a greener process. rsc.org

Table 1: Comparison of Synthetic Methods for Benzylamines

| Method | Description | Advantages | Key Research Focus |

|---|---|---|---|

| Hydrogenation of Nitriles | Conversion of a nitrile group (-CN) to an aminomethyl group (-CH₂NH₂) using a reducing agent, typically H₂ gas with a metal catalyst. google.com | High yields, applicable to various halogenated substrates. google.com | Development of robust, selective catalysts; use of continuous flow reactors to minimize by-products. google.com |

| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. uni-muenchen.deias.ac.in | Versatile, uses readily available starting materials. | Optimization of catalysts and reaction conditions for higher efficiency and selectivity. uni-muenchen.de |

| "Borrowing Hydrogen" | Catalytic N-alkylation of amines with alcohols, where the alcohol is temporarily oxidized to an aldehyde. organic-chemistry.orgacs.org | High atom economy, low catalyst loadings, mild conditions. organic-chemistry.org | Exploration of inexpensive, earth-abundant metal catalysts. organic-chemistry.org |

| Atom-Economical Gabriel Synthesis | A modified Gabriel synthesis focused on the recovery and reuse of by-products. rsc.org | Improved atom economy and sustainability of a classic reaction. rsc.org | Efficient recovery and recycling of phthalyl coproducts. rsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by halogen atoms on an aromatic ring can be exploited to discover new reactions. The presence of bromine and fluorine in 4-Bromo-3,5-difluorobenzylamine influences its reactivity and potential applications. Halogen substituents are known to increase the metabolic stability of compounds against certain enzymes and can play a role in the binding of ligands to their biological targets. uni-muenchen.de

Future research will likely focus on:

Catalytic Cross-Coupling Reactions: Utilizing the bromo-substituent of this compound as a handle for carbon-carbon and carbon-heteroatom bond-forming reactions to build more complex molecular architectures.

Directed C-H Functionalization: Leveraging the amine group to direct catalysts to specific C-H bonds on the aromatic ring, enabling precise and efficient molecular editing.

Halogen Bonding Interactions: Investigating how the fluorine and bromine atoms can participate in halogen bonding, a non-covalent interaction that can be used to control supramolecular assembly and influence reaction pathways. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

Key impacts of AI and ML include:

Retrosynthetic Analysis: AI-powered platforms can perform complex retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com This saves significant time and labor compared to manual planning, especially for molecules requiring many synthetic steps. youtube.com

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of reactions, suggest optimal reaction conditions, and even identify novel, previously unknown synthetic methods. nih.govnih.gov These predictive capabilities help researchers prioritize experiments that are most likely to succeed. nih.gov

End-to-End Autonomous Synthesis: The ultimate goal is the development of fully autonomous platforms that can design a synthetic route, optimize the reaction conditions, and physically execute the synthesis with robotic systems, guided by AI. youtube.comnih.gov

Advancements in Sustainable and Scalable Production Methods for Industrial Relevance

For halogenated benzylamines to be viable as intermediates in large-scale industrial applications, their production methods must be not only efficient but also sustainable and scalable. google.com

A significant area of advancement is the use of renewable feedstocks. Researchers have designed new strategies for the direct transformation of lignin (B12514952), an abundant biopolymer and a major component of wood, into benzylamines. cas.cnnih.govtum.de This process involves the catalytic conversion of lignin-derived compounds into valuable N-containing chemicals. cas.cn This "lignin to benzylamines" concept represents a major step forward in creating a bio-based economy, reducing reliance on fossil fuels for the production of aromatic chemicals. nih.govresearchgate.net This approach, involving steps like dehydrogenation and reductive amination over a catalyst, provides a new pathway for the sustainable synthesis of benzylamines from a renewable resource. tum.deresearchgate.net

Table 2: Emerging Sustainable Production Strategies

| Strategy | Description | Potential Impact |

|---|---|---|

| Biomass Valorization | Using renewable feedstocks like lignin as a starting material for benzylamine (B48309) synthesis. cas.cnnih.gov | Reduces dependence on petrochemicals; creates value from waste streams of the paper and pulp industry. researchgate.net |

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch reactor. google.com | Improved safety, better process control, reduced impurity formation, and easier scalability. google.com |

| Use of Earth-Abundant Catalysts | Replacing precious metal catalysts (e.g., Palladium) with catalysts based on more abundant and less expensive metals (e.g., Nickel, Manganese). organic-chemistry.orgacs.org | Lowers production costs and reduces the environmental impact associated with mining rare metals. |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3,5-difluorobenzylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and amination steps. A plausible route starts with bromination of 3,5-difluorotoluene derivatives, followed by introduction of the amine group. For example:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–25°C) with catalysts like FeCl₃ to achieve selective bromination at the 4-position .

- Amination : Convert the methyl group to benzylamine via radical bromination followed by nucleophilic substitution with ammonia or amines. Alternatively, employ Curtius or Gabriel synthesis for amine introduction.

Q. Key Factors :

- Temperature : Lower temperatures (e.g., 0°C) reduce side reactions like polybromination .

- Catalysts : FeCl₃ enhances regioselectivity during bromination .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity, as seen in related brominated benzylamine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for splitting patterns from adjacent fluorine atoms (e.g., coupling constants J~20 Hz for ortho-F) and the benzylamine CH₂NH₂ group (~δ 3.8–4.2 ppm) .

- ¹⁹F NMR : Two distinct signals for meta-F substituents (δ ~-110 to -130 ppm) .

- ¹³C NMR : Carbons adjacent to Br and F show deshielding (e.g., C-Br at δ ~120 ppm) .

- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z 221 [M+H]⁺ (C₇H₆BrF₂N) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC : Retention times (e.g., ~1.68 minutes under specific QC-SMD-TFA05 conditions) and purity >95% are critical for validation .

Advanced Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound across different studies?

Methodological Answer: Contradictions often arise from impurities or varying synthetic conditions. Strategies include:

- Reproducibility Checks : Replicate synthesis using documented protocols (e.g., bromination at 0°C vs. room temperature) .

- Analytical Cross-Validation : Compare NMR, HPLC, and elemental analysis data with literature. For example, discrepancies in melting points may stem from polymorphic forms or solvent residues .

- Standardized Reporting : Use IUPAC guidelines for reporting conditions (e.g., solvent systems for solubility tests) .

Q. What strategies are employed to utilize this compound as a building block in the synthesis of pharmacologically active compounds?

Methodological Answer: The compound’s bromine and fluorine substituents make it a versatile intermediate:

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups for drug candidates (e.g., antitumor agents). Use Pd catalysts and optimized bases (e.g., K₂CO₃) .

- Amide Formation : React the amine group with carboxylic acids to create CNS-targeting molecules (e.g., acetylcholinesterase inhibitors) .

- Case Study : In Reference Example 80 (EP 4 374 877 A2), a derivative showed neuropharmacological activity via modulation of dopamine receptors, highlighting its potential in Alzheimer’s research .

Q. How can researchers optimize the regioselectivity of bromination in 3,5-difluorobenzylamine derivatives to avoid undesired polybrominated byproducts?

Methodological Answer:

- Catalyst Screening : FeCl₃ vs. AlCl₃ for directed para-bromination .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve Br₂ solubility and reduce side reactions .

- Stoichiometry : Limit Br₂ to 1.1 equivalents to prevent over-bromination .

- Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.